METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}BENZOATE
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Overview
Description
METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a triazine ring, a benzoate ester, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the sulfanyl group, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters such as temperature and pressure is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoate ester.
Scientific Research Applications
METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}BENZOATE exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
- Indole Derivatives
- Imidazole Containing Compounds
Uniqueness
METHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its combination of a triazine ring, a sulfanyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
methyl 2-[[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-8-12(20)16-14(18-17-8)23-7-11(19)15-10-6-4-3-5-9(10)13(21)22-2/h3-6H,7H2,1-2H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXHTAGOPLNTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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